5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide
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Overview
Description
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound that belongs to the class of chloroacetamide derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications, including medicinal chemistry and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide typically involves the formation of Schiff bases followed by chloroacetylation of imines . The process begins with the condensation of an appropriate amine with an aldehyde or ketone to form a Schiff base. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the desired chloroacetamide derivative .
Industrial Production Methods
Industrial production methods for chloroacetamide derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as antimicrobial and anticancer compounds.
Agricultural Chemistry: The compound is explored for its herbicidal activity, targeting specific enzymes in weeds.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions in various biological systems.
Mechanism of Action
The mechanism of action of 5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . This interaction can disrupt essential biological pathways, resulting in the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which can influence its biological activity and selectivity compared to other chloroacetamide derivatives .
Properties
IUPAC Name |
5-(2-chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-6-8(10(12)15)5(2)13-9(6)7(14)4-11/h13H,3-4H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLMBOAYNMBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)N)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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